Cas no 2229320-62-9 (methyl 5-2-(1-hydroxycyclopropyl)ethyl-1-methyl-1H-pyrrole-2-carboxylate)

methyl 5-2-(1-hydroxycyclopropyl)ethyl-1-methyl-1H-pyrrole-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-2-(1-hydroxycyclopropyl)ethyl-1-methyl-1H-pyrrole-2-carboxylate
- EN300-1732141
- methyl 5-[2-(1-hydroxycyclopropyl)ethyl]-1-methyl-1H-pyrrole-2-carboxylate
- 2229320-62-9
-
- インチ: 1S/C12H17NO3/c1-13-9(5-6-12(15)7-8-12)3-4-10(13)11(14)16-2/h3-4,15H,5-8H2,1-2H3
- InChIKey: FIFLAPXIXVZPMF-UHFFFAOYSA-N
- SMILES: OC1(CCC2=CC=C(C(=O)OC)N2C)CC1
計算された属性
- 精确分子量: 223.12084340g/mol
- 同位素质量: 223.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 275
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 51.5Ų
methyl 5-2-(1-hydroxycyclopropyl)ethyl-1-methyl-1H-pyrrole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1732141-0.5g |
methyl 5-[2-(1-hydroxycyclopropyl)ethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2229320-62-9 | 0.5g |
$1797.0 | 2023-09-20 | ||
Enamine | EN300-1732141-1g |
methyl 5-[2-(1-hydroxycyclopropyl)ethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2229320-62-9 | 1g |
$1872.0 | 2023-09-20 | ||
Enamine | EN300-1732141-10g |
methyl 5-[2-(1-hydroxycyclopropyl)ethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2229320-62-9 | 10g |
$8049.0 | 2023-09-20 | ||
Enamine | EN300-1732141-0.25g |
methyl 5-[2-(1-hydroxycyclopropyl)ethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2229320-62-9 | 0.25g |
$1723.0 | 2023-09-20 | ||
Enamine | EN300-1732141-0.05g |
methyl 5-[2-(1-hydroxycyclopropyl)ethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2229320-62-9 | 0.05g |
$1573.0 | 2023-09-20 | ||
Enamine | EN300-1732141-0.1g |
methyl 5-[2-(1-hydroxycyclopropyl)ethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2229320-62-9 | 0.1g |
$1648.0 | 2023-09-20 | ||
Enamine | EN300-1732141-5g |
methyl 5-[2-(1-hydroxycyclopropyl)ethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2229320-62-9 | 5g |
$5429.0 | 2023-09-20 | ||
Enamine | EN300-1732141-2.5g |
methyl 5-[2-(1-hydroxycyclopropyl)ethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2229320-62-9 | 2.5g |
$3670.0 | 2023-09-20 | ||
Enamine | EN300-1732141-10.0g |
methyl 5-[2-(1-hydroxycyclopropyl)ethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2229320-62-9 | 10g |
$8049.0 | 2023-06-04 | ||
Enamine | EN300-1732141-1.0g |
methyl 5-[2-(1-hydroxycyclopropyl)ethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2229320-62-9 | 1g |
$1872.0 | 2023-06-04 |
methyl 5-2-(1-hydroxycyclopropyl)ethyl-1-methyl-1H-pyrrole-2-carboxylate 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
methyl 5-2-(1-hydroxycyclopropyl)ethyl-1-methyl-1H-pyrrole-2-carboxylateに関する追加情報
Research Brief on Methyl 5-2-(1-hydroxycyclopropyl)ethyl-1-methyl-1H-pyrrole-2-carboxylate (CAS: 2229320-62-9)
In recent years, the compound methyl 5-2-(1-hydroxycyclopropyl)ethyl-1-methyl-1H-pyrrole-2-carboxylate (CAS: 2229320-62-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrole-carboxylate scaffold and hydroxycyclopropyl moiety, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical applications.
The synthesis of methyl 5-2-(1-hydroxycyclopropyl)ethyl-1-methyl-1H-pyrrole-2-carboxylate involves a multi-step process that leverages advanced organic chemistry techniques. Recent studies have optimized the synthetic pathway to improve yield and purity, with particular emphasis on the cyclopropanation step, which is critical for introducing the hydroxycyclopropyl group. Researchers have also explored alternative catalysts and reaction conditions to enhance the efficiency of this synthesis, making it more scalable for industrial applications.
From a biological perspective, this compound has demonstrated notable activity in modulating specific enzymatic pathways. Preliminary in vitro studies indicate that it acts as a potent inhibitor of certain kinases involved in inflammatory and oncogenic processes. For instance, one study highlighted its ability to selectively target the JAK-STAT pathway, which is implicated in autoimmune diseases and certain cancers. These findings suggest that methyl 5-2-(1-hydroxycyclopropyl)ethyl-1-methyl-1H-pyrrole-2-carboxylate could serve as a lead compound for developing novel therapeutics in these areas.
Further investigations into the pharmacokinetic properties of this compound have revealed favorable absorption and distribution profiles. Animal studies have shown that it exhibits good oral bioavailability and a reasonable half-life, which are encouraging for its development as a drug candidate. However, challenges remain in optimizing its metabolic stability and minimizing potential off-target effects, which are currently under investigation using advanced computational and experimental approaches.
In addition to its therapeutic potential, methyl 5-2-(1-hydroxycyclopropyl)ethyl-1-methyl-1H-pyrrole-2-carboxylate has also been explored for its utility in chemical biology. Its unique structure makes it a valuable probe for studying protein-ligand interactions and enzyme mechanisms. Recent work has utilized this compound to elucidate the binding modes of related pyrrole derivatives, providing insights that could inform the design of next-generation inhibitors.
Looking ahead, the next steps in the research of this compound will likely focus on advancing it through preclinical development. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression toward clinical trials. Moreover, ongoing structure-activity relationship (SAR) studies aim to refine its pharmacological properties, potentially leading to derivatives with enhanced efficacy and safety profiles.
In conclusion, methyl 5-2-(1-hydroxycyclopropyl)ethyl-1-methyl-1H-pyrrole-2-carboxylate (CAS: 2229320-62-9) represents a promising candidate in the realm of chemical biology and drug discovery. Its multifaceted applications, from therapeutic development to mechanistic studies, underscore its importance in contemporary research. Continued exploration of this compound is poised to yield significant advancements in both basic science and clinical medicine.
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